CDC801

Inflammation Cytokine inhibition Autoimmune disease

Researchers studying inflammatory signaling often face the limitation that most PDE4 inhibitors lack direct TNF-α suppression, complicating data interpretation. CDC801 solves this by combining sub-micromolar PDE4A/B/D inhibition with PDE4-independent TNF-α blockade (IC₅₀ 2.5 µM). - Dual mechanism enables dissection of cAMP-dependent vs. independent TNF-α modulation. - Validated in Phase II Crohn’s disease & MDS trials; ideal translational probe for IBD, RA & hematologic malignancy models. - Balanced PDE4 isoform profile yields cleaner pharmacodynamic readouts than rolipram. Supplied with ≥98% HPLC purity, ready for global shipping under documented research-use compliance.

Molecular Formula C23H24N2O5
Molecular Weight 408.4 g/mol
CAS No. 192819-27-5
Cat. No. B1662728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDC801
CAS192819-27-5
Molecular FormulaC23H24N2O5
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4
InChIInChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26)
InChIKeyDDYUBCCTNHWSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of CDC801 (CAS 192819-27-5): A PDE4 and TNF‑α Dual Inhibitor for Inflammation and Oncology Research


CDC801 (CAS 192819-27-5) is a small-molecule dual inhibitor targeting both phosphodiesterase 4 (PDE4) and tumor necrosis factor‑α (TNF‑α), with reported IC₅₀ values of 1.1 µM and 2.5 µM, respectively, in enzyme‑ and cell‑based assays . It is described as orally bioavailable and has advanced to Phase II clinical evaluation for inflammatory conditions .

Why Generic PDE4 Inhibitors Cannot Substitute for CDC801 in Mechanistic and Translational Studies


Although several PDE4 inhibitors (e.g., rolipram, roflumilast, cilomilast) are commercially available, substitution of CDC801 with these in‑class alternatives risks altering experimental outcomes due to its unique dual‑inhibition profile (PDE4 + TNF‑α) and distinct selectivity signature among PDE4 isoforms [1]. Published data indicate that CDC801 inhibits PDE4A, PDE4B, and PDE4D with sub‑micromolar potency, whereas its TNF‑α inhibitory activity is independent of PDE4 inhibition, providing a functional dimension absent from most PDE4‑selective tool compounds .

Quantitative Differentiation Evidence for CDC801 versus PDE4 and TNF‑α Inhibitor Comparators


Dual PDE4 and TNF‑α Inhibition Distinguishes CDC801 from Selective PDE4 Inhibitors

In human peripheral blood mononuclear cell (PBMC) and whole‑blood assays, CDC801 inhibited TNF‑α release with an IC₅₀ of 2.5 µM, whereas its PDE4 inhibition IC₅₀ was 1.1 µM in enzymatic assays . By contrast, the classical PDE4 inhibitor rolipram inhibits TNF‑α production only indirectly via cAMP elevation (IC₅₀ ~25.9 nM in J774 cells), with no direct TNF‑α‑binding activity [1].

Inflammation Cytokine inhibition Autoimmune disease

Broad PDE4 Isoform Inhibition Profile of CDC801 Enables Pan‑PDE4 Target Engagement Studies

CDC801 has been reported to inhibit recombinant human PDE4A, PDE4B, and PDE4D with comparable potency (exact isoform‑specific IC₅₀ values not publicly disclosed, but classified as an inhibitor of all three subtypes) [1]. In contrast, rolipram displays marked isoform bias: IC₅₀ ≈3 nM for PDE4A versus 130 nM for PDE4B and 240 nM for PDE4D .

Phosphodiesterase Isoform selectivity cAMP signaling

Clinical Validation in Myelodysplastic Syndromes Differentiates CDC801 from Non‑Oncology PDE4 Inhibitors

CDC801 (under the development code CC‑1088) has been evaluated in a Phase II clinical trial for myelodysplastic syndromes (MDS; NCT00045786) [1]. In contrast, roflumilast and cilomilast are approved or investigated exclusively for non‑oncologic inflammatory indications (COPD, psoriasis) [2].

Oncology Myelodysplastic syndromes Clinical translation

Recommended Research and Procurement Scenarios for CDC801 (CAS 192819-27-5)


Elucidating cAMP‑Independent TNF‑α Regulation in Inflammatory Disease Models

Because CDC801 directly inhibits TNF‑α release independently of PDE4, it enables investigators to distinguish between cAMP‑mediated and cAMP‑independent TNF‑α modulation in vitro and in vivo . This is particularly valuable in preclinical models of Crohn’s disease and rheumatoid arthritis, where both PDE4 and direct TNF‑α suppression contribute to efficacy [1].

Mechanistic Studies Requiring Pan‑PDE4 Inhibition with Minimal Isoform Bias

Researchers studying the functional redundancy of PDE4 isoforms in cAMP signaling should consider CDC801 over rolipram due to its more balanced inhibition of PDE4A, PDE4B, and PDE4D . This reduces the confounding variable of isoform‑specific potency differences and improves the interpretability of pharmacodynamic readouts.

Preclinical Evaluation of PDE4‑TNF‑α Dual Inhibition in Hematologic Malignancies

The clinical evaluation of CDC801 (CC‑1088) in myelodysplastic syndromes establishes a direct translational rationale for using this compound in preclinical oncology research . Unlike roflumilast or cilomilast, CDC801 has been assessed in a hematologic malignancy setting, making it a more appropriate tool compound for investigators exploring PDE4/TNF‑α pathways in leukemia, MDS, or related bone‑marrow failure syndromes [1].

Screening for Synergistic Anti‑Inflammatory or Anti‑Tumor Combinations

Given its dual mechanism, CDC801 serves as an ideal probe for combination screens with agents that target complementary inflammatory or apoptotic pathways. For example, pairing CDC801 with NF‑κB inhibitors or immunomodulatory imide drugs (IMiDs) may reveal synergistic effects not observable with selective PDE4 inhibitors alone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDC801

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.